The following diagram illustrates the key molecular interactions of Roxindole and their net effects on neuronal signaling, integrating its multi-target mechanism.
This multi-target action explains its clinical trajectory: its dopamine autoreceptor agonism likely underpinned its modest antipsychotic effect, while its serotonin reuptake inhibition and 5-HT1A agonism are associated with its promising antidepressant and anxiolytic activities [1].
For research and development purposes, the binding affinity of this compound for its key targets is summarized in the table below. The data, primarily from human cloned receptors, is presented as pKi values, where a higher number indicates stronger binding.
| Target | Affinity (pKi) | Action |
|---|---|---|
| 5-HT1A Receptor | 9.42 [2] | Agonist [1] [2] |
| Dopamine D3 Receptor | 8.93 [2] | Partial Agonist [1] |
| Dopamine D2 Receptor | 8.55 [2] | Partial Agonist (preferentially at autoreceptors) [1] |
| Dopamine D4 Receptor | 8.23 [2] | Partial Agonist [1] |
| 5-HT Transporter (SERT) | ~8.15 (IC₅₀ = 1.4 nM) [1] | Inhibitor [1] |
| 5-HT1D Receptor | 7.05 [2] | Agonist [1] |
| 5-HT1B Receptor | 6.00 [2] | Agonist [1] |
The profile of this compound was established through standard preclinical in vitro and in vivo assays.
In Vitro Binding and Uptake Inhibition: Receptor affinity (pKi) was determined using cells expressing human cloned receptors to measure compound binding [2]. Serotonin reuptake inhibition (IC₅₀) was assessed in synaptosomal preparations, showing potent activity with an IC₅₀ of 1.4 nM [1].
In Vivo Behavioral Models: this compound's functional effects were confirmed in rodent models. It inhibited apomorphine-induced climbing in mice and stereotyped behavior in rats, indicating central dopamine autoreceptor activation [3]. It also blocked behavioral effects induced by the 5-HT1A agonist 8-OH-DPAT, confirming its serotonergic activity in vivo [3].
According to a recent list of investigational drugs, this compound is classified as "Discontinued" for the development of obsessive-compulsive disorder and is not currently an approved medication [4]. Its mechanism remains a valuable blueprint for targeting multiple monoaminergic systems, particularly the combination of presynaptic dopamine modulation and serotonergic enhancement.
Roxindole is studied mainly for its potential antidepressant and antipsychotic properties. The table below details its core mechanisms and research status.
| Research Application | Primary Mechanisms of Action | Key Research Findings | Current Research Status |
|---|---|---|---|
| Major Depression [1] [2] | Dopamine D2 autoreceptor agonist; 5-HT1A receptor agonist; Serotonin (5-HT) reuptake inhibitor [1] [3] | In an open-label clinical trial (12 patients), 15 mg/day for 28 days led to a ≥50% reduction in HAMD-17 scores for 8 patients; onset of action was rapid (1-2 weeks) [1]. | Investigated in clinical trials (1990s); supported by open-label data; requires confirmation with larger controlled studies [1]. |
| Schizophrenia [4] [5] | Presynaptic dopamine autoreceptor agonist; modulates dopamine release [5] [3] | Early open studies showed limited antipsychotic efficacy but revealed a notable antidepressant effect and a virtual absence of extrapyramidal side effects [5]. | Early clinical studies (1990s) did not demonstrate strong expected antipsychotic efficacy, leading to a pivot towards research in depression [4] [5]. |
The following diagram illustrates the proposed dual pathway through which this compound exerts its potential antidepressant effects, based on its known pharmacology.
To help you evaluate and potentially apply these findings, here is a summary of quantitative data and methodologies from key studies.
| Experimental Model | Key Measured Outcomes | Dosage & Administration |
|---|
| Clinical Trial (Depression) [1] | Primary Endpoint: HAMD-17 total score reduction. Secondary: Onset of action, remission rate (HAMD-17 < 8). | 15 mg per day, oral, fixed dose for 28 days. | | Animal Behavioral Studies [3] [2] | Locomotion: Spontaneous motility (rat). Antagonism: Amphetamine-induced hyperlocomotion, Apomorphine-induced climbing (mouse) & stereotypy (rat). Catalepsy Test: Liability to induce motor impairment. Forced Swim Test (FST): Immobility time as depression model. | 0.0625 - 3 mg/kg, subcutaneous (s.c.) in rats and mice. ED50 for apomorphine climbing inhibition: 1.4 mg/kg s.c. (mouse). | | Endocrine Profiling (Human) [6] | Plasma levels of Growth Hormone (GH), Prolactin, ACTH, and Cortisol. | 1 mg, single dose, administered at 9:00 AM with blood samples every 30 min for 4 hours. | | Neurotoxicity Profiling [7] | Formation of pyridinium metabolites (ROX+), Striatal dopamine depletion, Monoamine oxidase (MAO) substrate activity. | High subcutaneous doses (e.g., 95.2 mg/kg) in mice; in vitro assays with MAO from mouse, monkey, and human brain. |
A key advantage of this compound in research is its distinctive safety and neuroendocrine profile:
| Receptor Subtype | Affinity (pKi) | Functional Activity | Agonist Efficacy (Emax) | Potency (pEC50) |
|---|---|---|---|---|
| 5-HT1A | 9.42 [1] [2] | Partial Agonist [1] [2] | 59.6% (relative to 5-HT) [1] [2] | Not specified |
| 5-HT1D | 7.05 [1] [2] | Weak Agonist [1] [2] | 13.7% [1] [2] | Not specified |
| 5-HT1B | 6.00 [1] [2] | Weak Agonist [1] [2] | 27.1% [1] [2] | Not specified |
| D3 | 8.93 [1] [2] | Partial Agonist [1] [2] | 30.0% (relative to dopamine) [1] [2] | 9.23 [1] [2] |
| D2 (short isoform) | 8.55 [1] [2] | Weak Agonist / Functional Antagonist [1] [2] | 10.5% [1] [2] | 7.88 [1] [2] |
| D4 (4-repeat isoform) | 8.23 [1] [2] | Partial Agonist [1] [2] | 35.1% [1] [2] | 7.69 [1] [2] |
Note: pKi and pEC50 are logarithmic measures. A higher value indicates greater affinity or potency. Emax is the maximum effect achievable, expressed as a percentage of the effect of the full natural agonist (Serotonin for 5-HT receptors, Dopamine for DA receptors).
The primary data on roxindole's receptor binding and functional activity were obtained using standard, rigorous in vitro pharmacological techniques.
Receptor Binding Affinity (pKi) Experiments: The affinity of this compound for various cloned human dopamine and serotonin receptors was determined using radioligand competition binding assays [1] [2]. In this protocol:
Functional Agonist Efficacy ([³⁵S]GTPγS Binding) Experiments: The functional activity of this compound was determined using the [³⁵S]GTPγS (Guanosine 5'-O-[gamma-thio]triphosphate) binding assay [1] [2]. This method measures receptor activation through the following steps:
Functional Antagonism at D2 Receptors: this compound's action as a functional antagonist at D2 receptors was demonstrated by its ability to potently block dopamine-stimulated [³⁵S]GTPγS binding [1] [2]. This confirms that while it has very weak agonist activity at this receptor, it can effectively prevent the native neurotransmitter dopamine from activating it.
This compound's primary proposed mechanism of antidepressant action involves the combined activation of 5-HT1A and dopamine D3/D2 autoreceptors. The following diagram illustrates this core signaling pathway and its net effects on neuronal activity.
This compound's proposed antidepressant mechanism involves modulation of serotonin and dopamine release and signaling via key receptor targets [1] [3] [4].
Activation of presynaptic 5-HT1A and D2/D3 autoreceptors inhibits the release of serotonin and dopamine, respectively, reducing overall neurotransmitter output [1] [3]. This action is complemented by postsynaptic effects. Serotonin 5-HT1A receptors are typically coupled to Gi/o proteins, and their activation can lead to inhibition of adenylyl cyclase, a reduction in cAMP production, and modulation of ion channels (e.g., opening of K+ channels leading to hyperpolarization) [4]. Dopamine D3 receptors also primarily signal through Gi/o proteins, inhibiting adenylyl cyclase [1]. Stimulation of these receptors can subsequently influence downstream signaling cascades like the MEK/MAPK and PI3K/AKT pathways, which are involved in cell survival, neuroplasticity, and apoptosis [4].
This compound has been investigated for several psychiatric indications based on its unique receptor profile.
Roxindole is a dopaminergic and serotonergic agent. The table below summarizes its affinity (pKi) and efficacy at various human receptors, based on a study of the recombinant receptors [1].
| Receptor | Affinity (pKi) | Agonist Efficacy (Emax, % relative to native agonist) |
|---|---|---|
| 5-HT1A | 9.42 | 59.6% (Partial Agonist) |
| Dopamine D3 | 8.93 | 30.0% (Partial Agonist) |
| Dopamine D2 | 8.55 | 10.5% (Weak Partial Agonist) |
| Dopamine D4 | 8.23 | 35.1% (Partial Agonist) |
| 5-HT1D | 7.05 | 13.7% (Weak Agonist) |
| 5-HT1B | 6.00 | 27.1% (Weak Agonist) |
This compound also acts as a serotonin reuptake inhibitor (IC₅₀ = 1.4 nM) and has been reported to act as a 5-HT2A receptor antagonist [2] [3].
This receptor profile is visualized in the following diagram, which shows this compound's primary mechanisms and their functional consequences.
This compound's primary mechanisms of action and associated clinical effects.
This compound was originally developed for schizophrenia, but its antipsychotic efficacy in trials was only modest [2]. It was unexpectedly found to produce potent and rapid antidepressant and anxiolytic effects, leading to its further investigation for the treatment of major depression, obsessive-compulsive disorder, and panic disorder [2] [4]. It has also been studied for Parkinson's disease and prolactinoma [2]. The drug has been discontinued in Phase 3 clinical trials and was never marketed [2] [4].
A 1994 comparative study directly investigated the interaction of roxindole with brain monoamine oxidases. The table below summarizes the key experimental findings and methodologies from this research [1]:
| Experimental Aspect | Findings for this compound | Methodology Description |
|---|---|---|
| MAO as Substrate | Failed to serve as a substrate for MAO from mouse, monkey, and human brain. | In vitro enzyme assays using MAO from brain tissues of different species. |
| Toxic Metabolite Formation | No MAO-derived oxidation product (ROX+) detected in mouse striatum. | Analysis of mouse striatal tissue after high subcutaneous doses of this compound. |
| Neurotoxic Effect | No long-term striatal dopamine depletions observed. | Mice were treated with multiple high doses (95.2 mg/kg, subcutaneously); striatal dopamine levels were measured long-term. |
| Dopamine Release | ROX+ did not induce release of previously accumulated 3H-dopamine. | In vitro assay using mouse striatal slices to measure 3H-dopamine release. |
| Acute Behavioral & Neurochemical Impact | ROX+ failed to alter striatal biogenic amine levels or gross behavior at doses up to 100 mg/kg. | In vivo observation and measurement of amine levels in mice after subcutaneous administration of ROX+. |
The study concluded that "no MPTP-like neurotoxic metabolites are formed from this compound in vivo" and that neurotoxic effects from any minimally formed metabolites are "highly unlikely" [1].
Scientific literature classifies this compound as a dopamine receptor agonist [2]. This means it works by directly stimulating dopamine receptors, a mechanism fundamentally different from MAO inhibitors, which work by blocking the enzyme that breaks down neurotransmitters.
To understand the significance of the findings on this compound, it helps to know what MAO inhibitors are and how they work.
The following diagram illustrates the mechanism of MAO enzymes and how inhibitors affect this process:
MAO Enzyme Mechanism and Inhibition: MAO breaks down neurotransmitters, producing potentially harmful byproducts. MAO inhibitors block this process, increasing neurotransmitter levels.
Roxindole's mechanism is best understood through its multifaceted interaction with key neurotransmitter systems. The table below summarizes its primary molecular targets and the proposed therapeutic consequences.
| Molecular Target | Affinity/Efficacy | Proposed Therapeutic Consequence in Schizophrenia |
|---|---|---|
| Dopamine D2-like Autoreceptors | High affinity; partial agonist efficacy at D3 > D4 > D2 [1]. | Reduction of dopamine synthesis and release, potentially mitigating psychotic symptoms without complete blockade of postsynaptic receptors [2] [3]. |
| Serotonin 5-HT1A Receptors | High affinity (pKi = 9.42); partial agonist (Emax = 59.6%) [1]. | Potential improvement of negative symptoms and mood, with possible reduction of extrapyramidal side effects [4]. |
| Serotonin Reuptake Site | Inhibits serotonin reuptake [4]. | Potential mitigation of negative symptoms and depressive symptoms often associated with schizophrenia [4]. |
The theoretical mechanism of this compound is supported by specific pre-clinical and clinical data. The following table outlines the core experimental findings.
| Study Type | Key Findings |
|---|---|
| In Vivo Neuropharmacology | Reduced amphetamine-induced hyperlocomotion and apomorphine-induced stereotypy; did not induce catalepsy, suggesting a low potential for extrapyramidal side effects [2]. |
| Receptor Binding & Signaling | Exhibited a 20-fold higher potency in stimulating GTPγS binding at human D3 receptors compared to D2 receptors, indicating a strong functional preference for the D3 subtype [1]. |
| Clinical Trials (Open-Label) | In schizophrenic patients with predominantly negative symptoms, treatment led to a moderate but significant ~20% reduction in scores on the Scale for the Assessment of Negative Symptoms [5]. |
| Neuroendocrine Profiling | Subchronic treatment in schizophrenic patients significantly reduced basal and TRH-stimulated prolactin secretion, providing direct in vivo evidence of its dopaminergic activity in humans [4]. |
For researchers aiming to replicate or build upon these findings, here are the methodologies for two critical experiments that characterize this compound's action.
This functional assay measures G-protein activation to determine if a compound is an agonist or antagonist.
This clinical protocol assesses the impact of a drug on the hypothalamic-pituitary system as an in vivo measure of its neurochemical activity.
The following diagram synthesizes this compound's core mechanism of action based on the available research, illustrating its potential to modulate dopamine and serotonin systems.
This model illustrates this compound's dual-pathway approach, primarily targeting presynaptic receptors to modulate neurotransmitter release.
This compound represents a distinct approach to antipsychotic drug development through its primary action as a dopamine autoreceptor agonist. Its unique pharmacological profile—combining preferential D3 autoreceptor activation, weak postsynaptic D2 activity, and 5-HT1A agonism—provided a mechanistic rationale for improving negative symptoms with a potentially superior side-effect profile.
Most clinical data comes from the 1990s, and its development appears to have halted. However, it remains a compound of significant research interest for validating the autoreceptor agonist mechanism.
Roxindole exhibits a complex polypharmacology, primarily targeting monoaminergic systems. Its key mechanistic activities are quantified in the table below.
| Pharmacological Action | Target Receptors/Proteins | Experimental Activity / Notes |
|---|---|---|
| Receptor Agonism | Dopamine D2 receptor [1] | Primary target; acts as a preferential autoreceptor agonist [1]. |
| Dopamine D3 receptor [1] | Partial agonist [1]. | |
| Dopamine D4 receptor [1] | Partial agonist [1]. | |
| Serotonin 5-HT1A receptor [1] | Agonist [1]. | |
| Enzyme Inhibition | Serotonin Transporter (SERT) [1] | IC₅₀ = 1.4 nM (potent inhibitor) [1]. |
| Other Activities | Serotonin 5-HT2A receptor [1] | Reported antagonist activity [1]. |
This multifaceted profile is central to its proposed therapeutic effects. The diagram below illustrates the proposed signaling pathways and neuronal interactions through which this compound exerts its effects.
> this compound's proposed mechanism involves agonism at dopamine autoreceptors to reduce dopamine release, inhibition of serotonin reuptake via SERT, and agonism at post-synaptic 5-HT1A receptors, collectively contributing to its therapeutic effects [1].
Neurotoxic Metabolite Profile A critical safety study compared this compound with the neurotoxin MPTP. Unlike MPTP, this compound did not serve as a substrate for monoamine oxidases (MAO) from mouse, monkey, or human brain in vitro. Consequently, the putative neurotoxic pyridinium metabolite (ROX+) was not detected in mouse striatum after high doses. The study concluded that no MPTP-like neurotoxic metabolites are formed from this compound *in vivo*, indicating a favorable neurotoxicological profile [2].
Key Synthetic Protocols Two efficient synthetic routes for this compound have been published:
The investigation of this compound highlights the importance of the indole scaffold in psychotropic drug discovery [5] [6] [7]. Although this compound itself was never marketed, its clinical findings contributed to the understanding that dopamine autoreceptor agonists and multimodal serotonergic-dopaminergic drugs represent valid strategies for treating mood and anxiety disorders, potentially offering alternatives to classical antipsychotics and antidepressants [1].
Roxindole (EMD 49,980) is a psychopharmacological agent investigated for its potential in treating schizophrenia and depression [1]. Its mechanism of action is complex, functioning primarily as a dopamine D2 autoreceptor agonist [2]. This action inhibits dopamine release and synthesis, leading to a reduction in dopamine-mediated behaviors [3]. Beyond its dopaminergic activity, this compound also exhibits significant serotonin-1A (5-HT1A) receptor agonistic properties and has been shown to act as a 5-hydroxytryptamine (5-HT) reuptake inhibitor [4] [2]. This multi-receptor profile contributes to its unique behavioral effects and distinguishes it from both typical and atypical antipsychotics.
The efficacy of this compound is attributed to its combination of partial agonism/antagonism at D2 receptors and serotonin 5-HT1A receptors [5]. As a dopamine D2 autoreceptor agonist, it demonstrates a high selectivity for presynaptic receptors, which allows it to modulate dopamine pathways without inducing the strong postsynaptic stimulation or catalepsy associated with typical antipsychotics [2]. The table below summarizes its receptor activities.
Table 1: Documented Receptor Profile of this compound
| Receptor / Target | Documented Action | Key Experimental Findings |
|---|---|---|
| Dopamine D2 Autoreceptor | Agonist [2] | Inhibits apomorphine-induced climbing and stereotypy; inhibits conditioned avoidance response; decreases spontaneous motility [2] [3]. |
| Serotonin 5-HT1A Receptor | Agonist [4] [2] | Generalizes to discriminative stimuli elicited by PD128,907 and 7-OH-DPAT; this effect is blocked by the 5-HT1A antagonist WAY100,635 [4]. |
| Serotonin Transporter (SERT) | Reuptake Inhibitor [2] | Exhibits 5-hydroxytryptamine reuptake-inhibiting properties. |
The following diagram illustrates the documented signaling pathways influenced by this compound's receptor activity.
The effective dose of this compound varies significantly depending on the specific animal model and behavioral test being conducted. The following table consolidates quantitative dosing data from key rodent studies.
Table 2: Documented Dosing of this compound in Animal Behavioral Models
| Experimental Model | Species | Route | Effective Dose (ED₅₀ or Threshold) | Observed Effect |
|---|---|---|---|---|
| Apomorphine-induced Climbing | Mouse | s.c. | 1.4 mg/kg (ED₅₀) [2] | Inhibition of climbing behavior. |
| Apomorphine-induced Stereotypy | Rat | s.c. | 0.65 mg/kg (ED₅₀) [2] | Inhibition of stereotyped behavior. |
| Conditioned Avoidance Response | Rat | s.c. | 1.5 mg/kg (ED₅₀) [2] | Inhibition of avoidance response. |
| Spontaneous Locomotor Activity | Rat | s.c. | 0.0625 mg/kg (Threshold) [2] | Decrease in motility. |
| Reserpine-induced Akinesia | Rat | s.c. | 0.25 mg/kg (Threshold) [2] [3] | Partial reversal of hypomotility. |
| Forced Swimming Test | Rat | s.c. | Data missing | Reduced immobility time (antidepressant-like effect) [3]. |
| Drug Discrimination (vs. PD128,907) | Rat | s.c. | 2.5 mg/kg (ED₅₀) [4] | Full generalization to discriminative stimulus. |
Below are detailed methodologies for key behavioral experiments used to characterize this compound.
The experimental workflow for these key behavioral assays is summarized in the following diagram.
The table below summarizes the key binding data for this compound at various dopamine receptor subtypes, based on current pharmacological databases.
| Receptor Subtype | Affinity (pKi) | Functional Activity | Species | Primary Citation |
|---|---|---|---|---|
| D₃ | 8.9 | Partial Agonist | Human | [1] |
| D₂ | Information Missing | Partial Agonist (at autoreceptors) | Human | [2] |
Notes on Selectivity and Assay Context: The provided data specifically notes this compound's action as a partial agonist at D₂ autoreceptors [2]. A thorough binding assay should profile this compound against all D₂-like family receptors (D₂, D₃, D₄) for a complete selectivity picture. The search results indicate that a ligand should be at least two orders of magnitude (ΔpKi ≥ 2) more specific for a receptor to be considered subtype-selective [3].
Based on the nature of the data, the original experiments likely followed standard radioligand binding protocols. The methodology below is a reconstruction of the general steps that would be required to generate such data, not a cited protocol.
[³H]7-OH-DPAT for D₃ receptors [1]) and varying concentrations of unlabeled this compound.Since specific protocols were not available, the following diagrams outline the general workflow of a radioligand binding assay and the simplified signaling pathways of the D2-like receptors that this compound targets.
Diagram 1: Radioligand Competition Assay Workflow
Diagram 2: Dopamine D2-like Receptor Signaling Pathways
This chart illustrates the primary signaling pathways modulated by this compound's action on D2-like receptors [3].
Dopamine D2-autoreceptors are located on the soma, dendrites, and axon terminals of midbrain dopamine neurons. As Gi/o-coupled receptors, their primary function is to provide negative feedback, inhibiting dopamine neuron firing, dopamine synthesis, and dopamine release [1] [2]. Assessing a compound's activity at these receptors typically involves measuring its binding affinity and its functional effects in cellular and systems-level assays.
Because the D2 receptor gene produces two major isoforms through alternative splicing—the short (D2S) and long (D2L) forms—it is important to determine a compound's interaction with both. D2S is considered the primary autoreceptor and has a higher affinity for dopamine than the D2L isoform [1].
The table below summarizes the key targets for profiling a compound's autoreceptor activity.
| Target | Biological Role | Signaling Pathway | Assay Readouts |
|---|
| D2S Autoreceptor | Primary feedback inhibitor; regulates DA neuron excitability and DA release [1]. | Gi/o-coupled; inhibits adenylyl cyclase (AC), reduces cAMP, activates GIRK channels [1] [3]. | - Binding affinity (Ki/IC50)
For a visual summary of the signaling pathway, please refer to the diagram below.
This diagram illustrates the core signaling pathway of dopamine D2 autoreceptors. Activation by an agonist like this compound triggers Gi/o-protein signaling, leading to inhibition of adenylyl cyclase and a decrease in cAMP production. Concurrently, it activates GIRK potassium channels, resulting in neuronal hyperpolarization and reduced excitability. These molecular events collectively lead to the inhibition of dopamine synthesis and release [1] [3].
The following protocols detail the key experiments for characterizing a compound's activity at dopamine autoreceptors. These are generalized methods; parameters such as cell type, reagent concentrations, and incubation times must be optimized for your specific experimental setup.
Adhering to principles of rigor and reproducibility is critical. This includes performing experiments with appropriate biological and technical replicates, validating all key biological resources (e.g., cell lines, antibodies), and thoroughly documenting all procedures and data analysis methods [5] [6].
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2S, D2L, and D3 receptors.
Workflow Overview:
Detailed Steps:
Objective: To assess the functional efficacy of this compound as an agonist at D2-autoreceptors by measuring its inhibition of adenylyl cyclase activity.
Workflow Overview:
Detailed Steps:
I hope this structured overview provides a solid foundation for your application notes. If you are able to access more specific primary literature on this compound, I can help you integrate that data into these frameworks.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of chemical compounds in complex mixtures. While specific methods for roxindole were not located in current literature, this guide provides a comprehensive framework for developing HPLC methods for indole-containing compounds, drawing from established protocols for structurally similar substances. The methodology outlined here emphasizes systematic development and validation parameters essential for producing reliable, reproducible results in pharmaceutical analysis and research settings. This guide incorporates principles from analyses of related compounds including oxindole alkaloids, tryptophan metabolites, and other indolic substances to create a foundational approach that can be adapted for this compound analysis [1] [2] [3].
Developing a robust HPLC method requires careful consideration of multiple chromatographic parameters. The process involves sequential optimization of each parameter to achieve optimal separation, resolution, and detection of target analytes.
Stationary Phase Selection: The choice of column chemistry significantly impacts separation selectivity. For indole compounds, reversed-phase columns are typically employed:
Mobile Phase Optimization: The mobile phase composition dramatically affects analyte retention and separation:
Table 1: HPLC Method Scouting Parameters for Indole Compound Analysis
| Parameter | Options for Evaluation | Considerations |
|---|---|---|
| Column Chemistry | C18, C8, phenyl, polar-embedded | C18 most common starting point |
| Mobile Phase pH | 2.5, 3.8, 5.0, 7.0 | Low pH (2.5-4) often optimal for indoles |
| Organic Modifier | Acetonitrile, methanol, mixtures | Acetonitrile provides better efficiency |
| Gradient Profile | Linear, multi-step, isocratic | Gradient essential for complex mixtures |
| Flow Rate | 0.8-1.5 mL/min (standard bore) | 1.0 mL/min typical starting point |
| Column Temperature | 25°C, 30°C, 40°C | Higher temperature reduces backpressure |
Detection strategy depends on the analyte properties and required sensitivity:
Proper sample preparation is crucial for accurate HPLC analysis:
The following workflow diagram illustrates the comprehensive process for HPLC method development and analysis:
HPLC methods intended for regulatory submission or quality control must undergo comprehensive validation to demonstrate reliability, accuracy, and reproducibility.
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Resolution from known impurities/matrix | Resolution ≥ 1.5 between critical pairs |
| Linearity | Minimum of 5 concentrations in range | Correlation coefficient r² ≥ 0.999 |
| Accuracy | Recovery of spiked samples | Mean recovery 98-102% |
| Precision | Repeatability (n=6) and intermediate precision | RSD ≤ 1.0% for retention time, RSD ≤ 2.0% for area |
| Detection Limit (LOD) | Signal-to-noise ratio = 3:1 | Typically 0.1-1.0 μg/mL depending on detector |
| Quantitation Limit (LOQ) | Signal-to-noise ratio = 10:1 | Typically 0.5-5.0 μg/mL with precision RSD ≤ 5% |
| Robustness | Deliberate variations in method parameters | Method withstands small variations |
A validated HPLC method for oxindole alkaloids demonstrates key principles applicable to this compound analysis. The optimized method employed:
Research on bacterial biosynthesis of indole-3-acetic acid provides insights into simultaneous analysis of multiple indole compounds:
The development of HPLC-HRMS methods for antipsychotic drugs illustrates advanced techniques applicable to indole analysis:
Common chromatographic problems and solutions for indole compound analysis:
Peak Tailing:
Retention Time Drift:
Poor Resolution:
Low Recovery:
This application note provides a comprehensive framework for developing and validating HPLC methods for indole-containing compounds, with principles directly applicable to this compound analysis. While specific methods for this compound were not identified in the current literature, the protocols for structurally similar compounds provide an excellent foundation for method development. Systematic optimization of sample preparation, chromatographic separation, and detection parameters enables reliable quantification of these compounds in various matrices. The validation parameters outlined ensure methods meet regulatory standards for pharmaceutical analysis and research applications.
Roxindole (EMD 49980) is a non-ergot dopamine receptor agonist that was investigated for its potential in treating prolactin-secreting pituitary adenomas (prolactinomas). Its pharmacological profile is complex, characterized by:
The following diagram illustrates the primary and secondary molecular mechanisms of action of this compound on a lactotroph cell.
The foundational clinical evidence for this compound in prolactinoma treatment comes from a 1994 study by Jaspers et al. [1] [4]. The key findings are summarized in the table below.
Table 1: Clinical Outcomes from a 1994 Study of this compound in Prolactinoma Patients (N=10) [1] [4]
| Parameter | Baseline | After 1 Week | After 4 Weeks | After 24 Weeks (n=8) |
|---|---|---|---|---|
| Mean Serum Prolactin | 23,000 ± 13,600 mU/l | ↓ 37 ± 11% | ↓ 49 ± 9% | ↓ 65 ± 11% |
| Prolactin Normalization | 0 patients | Not reported | Not reported | 2 patients |
| Tumor Volume Reduction | Not applicable | Not reported | Not reported | 20-25% (in 2 subjects) |
| Noted Side Effects | Transient increase in serum transaminases (1 patient) |
Comparative Tolerability: The study noted that tolerance to this compound was superior to bromocriptine in five out of seven patients who had experienced major side effects with bromocriptine. Three of these patients had previously discontinued bromocriptine due to adverse reactions [1]. Four subjects also spontaneously reported an improvement in psychological and physical performance, potentially linked to its serotonergic activity [1].
This protocol outlines a methodology for evaluating the efficacy of this compound on prolactin inhibition in a research setting.
Cell Preparation and Plating:
Compound Treatment:
Sample Collection and Prolactin Measurement:
Data Analysis:
Current first-line treatment for prolactinomas involves dopamine agonists like cabergoline, which is highly effective at normalizing prolactin levels and reducing tumor size [5] [6]. Resistance is defined as the failure to achieve normal prolactin levels and a greater than 50% reduction in tumor size after at least 6 months at the maximum tolerated dose [7] [8]. Resistant tumors are often more aggressive macroprolactinomas and may involve reduced expression of D2 receptors, particularly the short isoform (D2S), and alterations in downstream signaling pathways [7] [6].
Given its non-ergot structure and different receptor profile, this compound was historically proposed as a potential alternative for patients intolerant to ergot-derived dopamine agonists like bromocriptine [1]. Its serotonergic effects warrant further investigation into whether it offers benefits for specific patient subgroups, particularly those with co-existing depressive symptoms.
This compound represents a historically interesting compound with a dual dopaminergic and serotonergic mechanism. While not part of modern therapeutic arsenals, its profile underscores the potential value of targeting multiple receptor systems. Future drug development may explore this multi-target approach to address the challenge of dopamine agonist resistance. The experimental protocol provided here can serve as a template for characterizing new candidate compounds in this field.
Roxindole (EMD-49980) is characterized as a dopaminergic and serotonergic agent. Its proposed utility in Parkinson's disease stemmed from its action as a presynaptic dopamine D2 autoreceptor agonist [1] [2].
Table 1: Documented Receptor Profile and Actions of this compound
| Receptor/Target | Action | Reported Potency/IC50 | Functional Consequence |
|---|---|---|---|
| Dopamine D2 Autoreceptor | Agonist | -- | Inhibits dopamine synthesis & release [3] |
| Dopamine D2 Post-synaptic | Partial Agonist | -- | Stabilizes dopaminergic tone [3] |
| Serotonin 5-HT1A | Agonist | -- | May contribute to potential antidepressant/anxiolytic effects [3] |
| Serotonin Transporter (SERT) | Inhibitor | 1.4 nM [3] | Increases synaptic serotonin levels |
The following diagram illustrates the proposed neuropharmacological signaling pathways and mechanisms of action of this compound in a dopaminergic neuron.
Preclinical studies in rodent models provided the rationale for investigating this compound in Parkinson's disease. Key findings are summarized below.
Table 2: Key Preclinical Findings from Animal Models of Parkinson's Disease
| Experimental Model | Reported Effect of this compound | Suggested Interpretation |
|---|---|---|
| Apomorphine-induced climbing (Mice) | Inhibition (ED50 = 1.4 mg/kg s.c.) [1] | Antagonism of dopamine agonist effects |
| Apomorphine-induced stereotypy (Rats) | Inhibition (ED50 = 0.65 mg/kg s.c.) [1] | Antagonism of dopamine agonist effects |
| Conditioned Avoidance Response (Rats) | Inhibition (ED50 = 1.5 mg/kg s.c.) [1] | Potential antipsychotic/behavioral effect |
| Reserpine-induced akinesia (Rats) | Reversal of hypomotility [2] | Potential antiparkinsonian activity |
| Haloperidol-induced catalepsy (Rats/Mice) | Antagonism; this compound alone did not induce catalepsy [1] [2] | Suggests low risk of extrapyramidal side effects |
| Forced Swimming Test (Rats) | Reduced immobility time [2] | Potential antidepressant activity |
Historical clinical trials explored this compound for treating Parkinson's disease, focusing on its potential to provide symptom control with a reduced risk of dyskinesias.
For researchers aiming to evaluate the effects of this compound in animal models of Parkinson's, here is a sample protocol based on methodologies from the literature.
1. Animal Model Preparation
2. Drug Administration & Testing
3. Key Behavioral Assessments
This compound represents an interesting class of dopaminergic agent. Its lack of catalepsy in animal models suggested a potentially superior side-effect profile regarding drug-induced parkinsonism [1] [2]. The convergence of dopaminergic (partial agonist) and serotonergic (5-HT1A agonist, SERT inhibition) activity may underlie the antidepressant and anxiolytic effects observed in early clinical trials [3], which are highly relevant given the high comorbidity of mood disorders in Parkinson's patients.
A significant limitation of the existing data is its historical nature. The most recent studies and trials found in the current search were published in the 1990s, and the drug was never marketed [3]. It remains unclear why development was halted, though modest efficacy in initial targets or the complex pharmacology may have been factors. Modern research could revisit this mechanism with more selective compounds.
This compound (EMD-49980) is a dopaminergic and serotonergic drug initially developed by Merck KGaA for the treatment of schizophrenia. While its antipsychotic efficacy in clinical trials was only modest, researchers unexpectedly discovered that it produced potent and rapid antidepressant and anxiolytic effects, leading to a redirection of its therapeutic focus toward mood disorders [1]. This multifunctional compound represents an important pharmacological tool for understanding dopamine receptor partial agonism and its applications in neuropsychiatric drug discovery. This compound's unique mechanism of action involves balanced activity across multiple neurotransmitter systems, particularly demonstrating preferential actions at dopamine autoreceptors and significant serotonin receptor activity [2] [1].
The therapeutic potential of partial agonists like this compound in neuropsychiatric disorders stems from their ability to function as dopamine system stabilizers. In brain regions with excessive dopamine activity, partial agonists can reduce neurotransmission by competing with the full agonist dopamine. Conversely, in regions with dopamine deficiency, they can provide modest receptor stimulation [3]. This bidirectional modulation capability makes this compound particularly valuable for conditions characterized by dysregulated dopamine pathways, such as schizophrenia, depression, and Parkinson's disease. Additionally, this compound's serotonergic activity, particularly its agonist action at 5-HT1A receptors and serotonin reuptake inhibition, likely contributes to its antidepressant and anxiolytic properties [1].
This compound exhibits a complex pharmacological profile with activity across multiple dopamine and serotonin receptor subtypes. Understanding its binding affinities is essential for predicting both therapeutic effects and potential side effects in experimental models and clinical applications.
Table 1: Receptor Binding Affinities (pKi) and Functional Efficacy of this compound
| Receptor Type | pKi Value | Functional Efficacy | Emax (% Relative to Full Agonist) |
|---|---|---|---|
| Dopamine hD3 | 8.93 | Partial Agonist | 30.0% |
| Dopamine hD2 (short) | 8.55 | Weak Partial Agonist | 10.5% |
| Dopamine hD4 | 8.23 | Partial Agonist | 35.1% |
| Serotonin h5-HT1A | 9.42 | Partial Agonist | 59.6% |
| Serotonin h5-HT1D | 7.05 | Weak Agonist | 13.7% |
| Serotonin h5-HT1B | 6.00 | Weak Agonist | 27.1% |
pKi values represent the negative logarithm of the inhibition constant, with higher values indicating greater affinity. Functional efficacy measurements were obtained using [³⁵S]GTPγS binding assays with dopamine as 100% reference for dopamine receptors and serotonin as 100% reference for serotonin receptors [4].
This compound demonstrates exceptional binding affinity for the serotonin 5-HT1A receptor (pKi = 9.42), where it functions as a partial agonist with relatively high intrinsic activity (59.6% of maximal serotonin response) [4]. At dopamine receptors, it shows high affinity for D3 receptors (pKi = 8.93) and exhibits approximately 20-fold greater potency in stimulating G-protein activity at D3 versus D2 or D4 receptors [4]. This D3 preference is particularly noteworthy given the distribution of D3 receptors in limbic areas, potentially contributing to this compound's antidepressant effects with minimal motor side effects.
The compound displays a distinct autoreceptor preference in functional models, showing greater potency at presynaptic versus postsynaptic D2 receptors [2]. This selective autoreceptor activity likely underlies its ability to modulate dopamine synthesis and release without inducing significant motor side effects. Additionally, this compound functions as a serotonin reuptake inhibitor with an IC50 of 1.4 nM, further enhancing its potential antidepressant properties through dual dopaminergic and serotonergic mechanisms [1]. This multifaceted pharmacology positions this compound as a valuable tool for investigating the interplay between dopamine and serotonin systems in neuropsychiatric disorders.
Table 2: Functional Potency (pEC50) in [³⁵S]GTPγS Binding Assays
| Receptor Type | pEC50 Value | Relative Potency vs. D3 |
|---|---|---|
| hD3 | 9.23 | 1.0 (reference) |
| hD2 (short) | 7.88 | ~22-fold less potent |
| hD4 | 7.69 | ~35-fold less potent |
pEC50 values represent the negative logarithm of the half-maximal effective concentration, with higher values indicating greater potency [4].
In [³⁵S]GTPγS binding experiments, this compound demonstrates marked functional selectivity for hD3 receptors over hD2 and hD4 receptors, with potency differences exceeding 20-fold [4]. This functional preference is particularly significant as the D3 receptor is primarily localized in limbic brain regions associated with emotion, motivation, and reward processing. The compound's low intrinsic activity at D2 receptors (10.5% of dopamine's maximal effect) contrasts with its moderate efficacy at D3 (30.0%) and D4 (35.1%) receptors, suggesting that its functional effects in vivo will be highly dependent on the receptor composition of specific brain circuits [4].
When compared to other dopamine agonists, this compound exhibits a distinct efficacy profile. For instance, the reference agonist (-)-quinpirole acts as a partial agonist at hD3 and hD4 sites (Emax = 67.4% and 66.3%, respectively) but surpasses the efficacy of dopamine at hD2 receptors (Emax = 132%) [4]. This contrast highlights this compound's unique profile as a low-efficacy agonist at D2 receptors, which may contribute to its favorable neurological side effect profile compared to full agonists or antagonists.
In animal models, this compound exhibits a profile distinct from both typical and atypical antipsychotics. It effectively inhibits apomorphine-induced climbing in mice (ED50 = 1.4 mg/kg s.c.) and blocks conditioned avoidance response in rats (ED50 = 1.5 mg/kg s.c.), demonstrating predictive efficacy for antipsychotic activity [2]. Unlike typical antipsychotics such as haloperidol, this compound does not induce catalepsy in rats and mice even at high doses, indicating a low potential for extrapyramidal side effects [2]. This favorable neurological profile represents a significant advantage over conventional D2 antagonists.
In studies comparing this compound to other dopamine autoreceptor agonists like talipexole, this compound demonstrated greater selectivity for autoreceptors. While both compounds decreased spontaneous motility in rats with normosensitive postsynaptic DA receptors (threshold dose: 0.0625 mg/kg s.c. for both), only talipexole re-established normal activity levels in reserpinized rats with hypersensitive postsynaptic receptors [2]. Furthermore, unlike apomorphine, this compound did not induce stereotyped behavior in normal rats, and even when co-administered with the D1 agonist SKF 38393, it failed to provoke stereotypies, whereas talipexole did induce such behaviors [2]. These findings confirm this compound's preferential autoreceptor activity and reduced potential for postsynaptic side effects.
This compound was originally developed as an antipsychotic based on its novel mechanism as a dopamine autoreceptor agonist [1]. This approach aimed to reduce dopamine release in hyperdopaminergic circuits through presynaptic mechanisms rather than postsynaptic receptor blockade. Early open-label clinical studies demonstrated modest antipsychotic efficacy with particular benefits for negative symptoms [1]. Unlike conventional antipsychotics that produce sustained D2 receptor occupancy between 65-80%, this compound's partial agonism allows for dynamic modulation of dopamine signaling without complete receptor blockade [3] [5].
The theoretical rationale for using partial agonists in schizophrenia stems from the recognized imbalance between cortical and subcortical dopamine systems. The revised dopamine hypothesis proposes that mesolimbic hyperactivity contributes to positive symptoms, while mesocortical hypofunction underlies negative symptoms and cognitive impairment [3]. Partial agonists like this compound may function as dopamine system stabilizers by increasing activity in deficient frontal regions while dampening hyperactivity in subcortical areas [3]. This region-dependent modulation represents a potential advantage over pure antagonists that indiscriminately block D2 receptors throughout the brain.
Unexpectedly, clinical trials of this compound revealed potent and rapid antidepressant effects, leading to a redirection of its therapeutic focus [1]. Its antidepressant mechanism likely involves multiple complementary pathways: dopamine autoreceptor activation that modulates dopamine release in mood-relevant circuits, 5-HT1A receptor partial agonism that enhances serotonergic transmission, and serotonin reuptake inhibition that increases synaptic serotonin levels [1]. This multimodal approach to depression treatment represents an attractive alternative to conventional antidepressants that typically target single neurotransmitter systems.
In clinical studies, this compound demonstrated significant antidepressant efficacy in patients with major depression [1]. The combination of dopaminergic and serotonergic activities may be particularly beneficial for treatment-resistant depression or for patients who cannot tolerate standard antidepressants. The rapid onset of action observed with this compound is another potentially valuable characteristic, as most conventional antidepressants require several weeks to manifest therapeutic effects.
This compound has been investigated as a therapy for Parkinson's disease based on its dopamine agonist properties [1]. Partial agonists may offer advantages in Parkinson's by providing smoother dopamine receptor stimulation compared to full agonists, potentially reducing motor complications such as dyskinesias. Additionally, the drug's serotonergic component might address non-motor symptoms like depression and anxiety that commonly accompany Parkinson's disease.
In endocrine applications, this compound has shown efficacy in treating prolactinoma through its action on pituitary D2 receptors that regulate prolactin secretion [1]. Dopamine agonists are established first-line treatments for hyperprolactinemia, and this compound's profile as a partial agonist with minimal side effects makes it a promising candidate for patients intolerant of ergot-derived agonists.
Purpose: To determine the affinity (pKi) of this compound for dopamine and serotonin receptor subtypes.
Materials:
Procedure:
Validation Notes: Assays should be performed in triplicate with appropriate controls. The pKi values for this compound should be approximately 8.55 for hD2, 8.93 for hD3, and 9.42 for h5-HT1A receptors [4].
Purpose: To measure the functional efficacy (Emax) and potency (pEC50) of this compound at G protein-coupled receptors.
Materials:
Procedure:
Validation Notes: this compound should exhibit partial agonist activity with Emax values of approximately 10.5% at hD2, 30.0% at hD3, and 59.6% at h5-HT1A receptors relative to full agonists [4].
Figure 1: [³⁵S]GTPγS Binding Assay Workflow for Measuring this compound Functional Activity
Catalepsy Test (for EPS Liability):
Apomorphine Antagonism Test (for Antipsychotic Potential):
This compound's functional effects are mediated through its actions on multiple G protein-coupled receptors, primarily dopamine D2-like receptors (D2, D3, D4) and serotonin 5-HT1A receptors. The complex signaling network affected by this compound contributes to its unique pharmacological profile and potential therapeutic applications.
Figure 2: this compound's Major Signaling Pathways and Molecular Mechanisms
The primary signaling pathway for this compound at D2-like receptors involves activation of Gαi/o proteins, leading to inhibition of adenylyl cyclase and reduced cAMP production [6] [7]. This decrease in cAMP levels results in diminished protein kinase A (PKA) activity, altering the phosphorylation state of various downstream effectors. Additionally, Gβγ subunits released during G protein activation can directly modulate ion channels, including potassium channel activation and calcium channel inhibition, which contribute to neuronal hyperpolarization and reduced neurotransmitter release [6].
Beyond canonical G protein signaling, this compound-activated receptors undergo GRK-mediated phosphorylation (primarily by GRK2/3), leading to β-arrestin recruitment and receptor desensitization [8]. Interestingly, β-arrestin can initiate additional signaling cascades, including the Akt/GSK3β pathway, which has been implicated in both antipsychotic and antidepressant mechanisms [8]. This dual signaling capacity—through both G proteins and β-arrestin—may contribute to this compound's unique functional profile and represents a potential mechanism for signaling bias compared to other partial agonists.
This compound represents a pharmacologically distinct compound with balanced activity at dopamine and serotonin receptors. Its profile as a D2/D3 partial agonist with 5-HT1A partial agonism and serotonin reuptake inhibition provides multiple mechanisms for modulating neurotransmission in neuropsychiatric disorders. The experimental protocols outlined in this document provide robust methods for characterizing its receptor interactions and functional effects in both in vitro and in vivo systems.
The potential research applications of this compound include:
This compound's unique pharmacological profile continues to make it a valuable research tool for understanding neurotransmitter interactions and developing novel therapeutic approaches for complex neuropsychiatric disorders.
Based on pharmacological studies, the key finding regarding this compound's metabolism is summarized in the table below:
| Metabolic Aspect | Finding | Experimental Context |
|---|---|---|
| MAO Enzyme Interaction | Failed to serve as a substrate for Monoamine Oxidases (MAO) from mouse, monkey, and human brain in vitro. [1] | Comparison with neurotoxin MPTP, which is metabolized by MAO-B to a toxic cation. [1] |
| Neurotoxic Metabolite Formation | No MPTP-like neurotoxic metabolites (specifically ROX+) were detected in vivo. [1] | Study in mouse striatum after high subcutaneous doses. [1] |
This characteristic is significant because it differentiates this compound from compounds like MPTP and suggests a potentially safer metabolic profile, as it does not lead to the formation of neurotoxic pyridinium metabolites. [1]
Since specific data for this compound is limited, here is a standard high-throughput metabolic stability assay protocol that your lab could adapt to evaluate this compound. This method uses the substrate depletion approach to determine intrinsic clearance (CLint). [2]
Objective: To measure the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound using human liver microsomes or specific cytochrome P450 (CYP) isozymes. [2]
Key Materials:
Methodology Steps:
Does this compound produce neurotoxic metabolites like MPTP? No. Evidence indicates this compound does not serve as a substrate for MAO enzymes, and its potential pyridinium metabolite (ROX+) was not detected in mouse brain after administration. Studies showed no long-term depletion of striatal dopamine, unlike MPTP. [1]
What are the known cytochrome P450 (CYP) enzymes involved in this compound's metabolism? The specific CYP enzymes responsible for metabolizing this compound are not identified in the available search results. The general assay protocol above can be applied using individual CYP supersomes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2) to identify which isoforms are responsible for its metabolism. [2]
What is the clinical and pharmacological profile of this compound? this compound is a dopamine autoreceptor agonist with high affinity for D2 receptors. While initially investigated for psychosis, it demonstrated antidepressant activity with minimal side effects in clinical studies. It also potently inhibits prolactin release and stimulates growth hormone secretion. [3] [4] [5]
Q1: Is roxindole expected to penetrate the blood-brain barrier? Based on its pharmacological use as an antipsychotic agent, this compound is designed to act on the central nervous system, implying it must cross the BBB [1] [2]. Its molecular structure contains an indole ring system, a common feature in many neuroactive drugs, which often have properties that facilitate BBB passage [1].
Q2: What are the most likely mechanisms for this compound's BBB transport? For a molecule like this compound, the primary mechanisms for crossing the BBB likely involve:
The following workflow outlines the key experiments to quantitatively assess this compound's BBB penetration. You can use the table below to plan and track your experimental parameters.
Key Experimental Parameters for BBB Penetration Studies
| Parameter | Description | Ideal Range for CNS Drugs | Common Experimental Methods |
|---|---|---|---|
| Permeability (Pe) | Rate of compound transfer across the BBB model. | High permeability value [3]. | PAMPA-BBB; Cell-based models (e.g., hCMEC/D3) [3]. |
| Efflux Ratio | Ratio of basolateral-to-apical vs apical-to-basolateral transport. Indicates efflux transporter involvement. | < 2 (suggests minimal efflux) [7]. | Cell-based models with & without transporter inhibitors (e.g., for P-gp) [7]. |
| Unbound Brain/Plasma Ratio (Kp,uu) | Extent of penetration; concentration of free drug in brain vs. plasma. | Close to 1 indicates equilibrium of free drug [3]. | In vivo microdialysis; Brain homogenate binding assays [3] [7]. |
| Log P | Measure of lipophilicity. | ~2 to 4 [4] [5]. | In silico prediction; Shake-flask method. |
| Molecular Weight | Mass of the molecule. | Preferably < 500 Da [4] [5]. | In silico prediction. |
Problem: Low Apparent Permeability in an In Vitro Model
Problem: High In Vitro Permeability but Low In Vivo Brain Exposure
Roxindole exhibits a complex pharmacological profile, acting as a dopamine autoreceptor agonist and also influencing serotonin systems [1] [2]. The table below details its affinity and efficacy at various human monoamine receptors.
Table 1: Receptor Binding and Functional Activity of this compound [3]
| Receptor Type | Affinity (pKi) | Intrinsic Efficacy (Emax) | Functional Role |
|---|---|---|---|
| Dopamine hD3 | 8.93 (High) | 30.0% (Partial Agonist) | Primary dopamine receptor action |
| Dopamine hD2 | 8.55 (High) | 10.5% (Weak Agonist) | Preferentially activates autoreceptors |
| Dopamine hD4 | 8.23 (High) | 35.1% (Partial Agonist) | - |
| Serotonin h5-HT1A | 9.42 (Very High) | 59.6% (Partial Agonist) | Contributes to potential antidepressant effect |
| Serotonin h5-HT1B | 6.00 (Modest) | 27.1% (Weak) | Likely minimal clinical impact |
| Serotonin h5-HT1D | 7.05 (Moderate) | 13.7% (Weak) | Likely minimal clinical impact |
The following diagram illustrates the primary signaling pathways modulated by this compound and its key neurochemical effects:
Historical clinical trials provide context on this compound's efficacy and the patient populations in which it was tested. These open-label studies noted different outcomes based on diagnosis.
Table 2: Summary of Key Clinical Trial Findings with this compound
| Study Population | Dosage & Duration | Primary Efficacy Findings | Noted Tolerability & Side Effect Context |
|---|
| Schizophrenia (n=20) [4] | Open trial, 28 days | • No effect on positive symptoms. • ~20% reduction in negative symptoms (SANS scale). | No specific side effects reported in abstract. | | Major Depression (n=12) [1] | 15 mg/day, 28 days (open trial) | • 67% response rate (8/12 patients). • 50% remission rate (6/12 patients). • Onset of action within 1-2 weeks. | No specific side effects reported in abstract. |
A key safety concern for compounds with a tetrahydropyridine structure (like the neurotoxin MPTP) is the potential for conversion to a neurotoxic pyridinium metabolite. Research specifically addressed this for this compound.
Table 3: Key Preclinical Safety and Selectivity Experiments
| Investigation Focus | Experimental Model | Key Findings & Conclusions |
|---|
| MPTP-like Neurotoxicity [5] | • MAO enzymes (mouse, monkey, human) in vitro. • Mouse striatal slices. • Mouse in vivo (95.2 mg/kg s.c.). | • this compound is not a substrate for MAO. • The toxic metabolite ROX+ was not detected in vivo. • No long-term depletion of striatal dopamine. • Conclusion: No MPTP-like neurotoxicity identified. | | Behavioral Selectivity (vs. Talipexole) [2] | • Rat and mouse behavioral models. | • Inhibits apomorphine-induced behaviors (ED~50~ ~1 mg/kg). • Does not induce catalepsy (unlike haloperidol). • Greater selectivity for dopamine autoreceptors over postsynaptic receptors than talipexole. | | Antidepressant-like Profile [6] | • Rat forced swimming test. • Repeated administration (14 days). | • Reduced immobility in forced swim test. • Potentiated D-amphetamine hyperlocomotion after chronic use. • Suggests antidepressant and antiparkinsonian potential without inducing catalepsy. |
Scenario 1: Differentiating this compound's Effects in Animal Models
Scenario 2: Assessing Potential Neurotoxic Metabolites
Q1: Does this compound have a risk of causing extrapyramidal side effects (EPS) like typical antipsychotics? A1: Preclinical models suggest a low risk. Unlike typical antipsychotics (e.g., haloperidol), this compound did not induce catalepsy in rats and mice. This is consistent with its mechanism as a dopamine autoreceptor agonist, which reduces dopamine synthesis and release rather than potently blocking postsynaptic D2 receptors [2] [6].
Q2: What is the evidence for this compound's antidepressant properties? A2: The evidence includes:
Q3: Why did this compound show efficacy in depression but not in positive symptoms of schizophrenia? A3: Its preferential agonism at dopamine autoreceptors lowers dopamine output. This mechanism may be useful in conditions where dopamine pathway activity is low (e.g., negative symptoms of depression), but it is not effective in countering the hyperdopaminergia thought to underlie positive symptoms of psychosis (e.g., hallucinations, delusions) [4] [2].
The table below summarizes the basic handling information for Roxindole hydrochloride as provided by a chemical manufacturer [1].
| Property | Specification / Recommendation |
|---|---|
| Physical Form | Powder [1] |
| Solubility | Soluble to 50 mM in DMSO with gentle warming [1] |
| Storage | Desiccate at -20°C [1] |
| Stock Solution Stability | Prepare fresh solutions the same day. For advance preparation, seal and store below -20°C; generally stable for several months under these conditions [1] |
| Reconstitution | Warm vial to room temperature before opening. If powder is displaced, shake gently to bring it to the bottom of the vial [1] |
Since explicit stability data is unavailable, you can establish the stability profile in your specific experimental conditions. The following workflow outlines a general approach for conducting a solution stability study.
To implement this workflow, here are key methodological considerations:
Given the lack of specific data, your troubleshooting guides and FAQs should focus on a practical and cautious approach:
Here are common challenges researchers face and strategies to address them. The following table summarizes potential issues with data quality and curve fitting.
| Challenge | Potential Causes | Solutions & Troubleshooting Steps |
|---|
| Shallow or Non-Sigmoidal Curve [1] | • Low potency of compound • Assay signal range too narrow • High non-specific binding | • Verify assay sensitivity with a control compound. • Extend the concentration range tested. • Optimize buffer conditions (e.g., add BSA to reduce binding). | | High Data Variability (Poor Replicate Correlation) [1] | • Technical errors in dilution/dosing • Edge effects in microtiter plates • Inconsistent cell seeding or viability | • Use serial dilution with intermediate mixing. • Include control wells without cells to normalize for background. • Standardize cell culture and seeding protocols. | | Inconsistent Curve Fits | • Insufficient data points around the EC~50~ • Incorrect model selection (e.g., using a 4-parameter model for a biphasic response) [1] | • Include more concentrations in the anticipated potency range. • Inspect data for biphasic trends; consider a more complex model if justified. | | Inaccurate EC~50~/IC~50~ Estimation | • Curve does not reach upper or lower plateau (Emax not defined) [1] | • Ensure the tested concentration range is wide enough to define the top and bottom asymptotes. • Constrain the model parameters if the theoretical min/max are known from controls. | | Compound-Specific Issues (e.g., Solubility, Stability) | • Precipitation at high concentrations • Chemical degradation during assay | • Check for precipitation visually or by light scattering. • Prepare fresh stock solutions and minimize incubation times. |
This protocol provides a general framework for generating reliable dose-response data, which can be adapted for compounds like Roxindole.
1. Assay Design and Plate Layout
2. Data Normalization and Analysis
% Response = (Raw_Value - Mean_Negative_Control) / (Mean_Positive_Control - Mean_Negative_Control) * 100Response = Bottom + (Top - Bottom) / (1 + (EC50 / [Dose])^HillSlope)3. Quality Control (QC) Metrics Before interpreting results, ensure your data meets these QC criteria:
For complex scenarios or when you want to leverage genomic data, consider advanced machine learning models. A Multi-output Gaussian Process (MOGP) model can simultaneously predict cell viability responses across all dose concentrations, rather than just summarizing with an IC~50~ or EC~50~ [2]. This is particularly useful for:
The workflow for implementing this approach is summarized in the following diagram.
Since specific data on this compound was not available, here are practical steps you can take:
The core of roxindole's selectivity can be understood through its binding affinity (pKi) and its functional efficacy (Emax) at various receptors.
Table 1: Receptor Affinity and Functional Efficacy of this compound [1] [2]
| Receptor | Binding Affinity (pKi) | Functional Efficacy (Emax, % relative to full agonist) |
|---|---|---|
| hD3 | 8.93 | 30.0% (Partial Agonist) |
| hD2 (short) | 8.55 | 10.5% (Weak Agonist) |
| hD4 (4-repeat) | 8.23 | 35.1% (Partial Agonist) |
| h5-HT1A | 9.42 | 59.6% (Partial Agonist) |
| h5-HT1D | 7.05 | 13.7% (Weak Agonist) |
| h5-HT1B | 6.00 | 27.1% (Weak Agonist) |
Note: pKi is the negative logarithm of the inhibition constant; a higher value indicates a stronger binding affinity. Emax is the maximum effect produced by this compound relative to a full agonist (Dopamine or 5-HT).
Table 2: Comparative Functional Potency (pEC50) in [³⁵S]GTPγS Assay [1] [2]
| Receptor | This compound (pEC50) |
|---|---|
| hD3 | 9.23 |
| hD2 | 7.88 |
| hD4 | 7.69 |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration; a higher value indicates greater potency. This compound was >20-fold more potent at activating hD3 than hD2 or hD4 receptors.
This compound's functional profile is complex and extends beyond direct receptor agonism.
The following diagram summarizes the primary molecular interactions and downstream signaling pathways of this compound.
For researchers aiming to characterize this compound or similar compounds, here are detailed methodologies for key experiments cited in the literature.
1. Radioligand Binding Assay for Receptor Affinity (pKi)
This protocol determines how tightly this compound binds to different dopamine and serotonin receptors [1] [2].
2. Functional Agonism/Efficacy via [³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-proteins by the receptor, indicating whether this compound is an agonist or antagonist [1] [2].
3. In Vivo Assessment of Neurotoxic Metabolites
This experiment addresses potential safety concerns related to MPTP-like neurotoxicity, which is a critical consideration for drug development [4].
Q1: How does this compound's selectivity compare to clinically used dopamine agonists like pramipexole or ropinirole? A1: While non-ergot agonists like pramipexole and ropinirole also have high affinity for D3 receptors, this compound's profile is distinct due to its potent and selective 5-HT1A partial agonism and SERT inhibition [3]. Most clinical dopamine agonists are not primarily known for this strong dual dopaminergic-serotonergic activity.
Q2: In an experiment, this compound shows only weak activation at D2 receptors. Does this mean it is a D2 antagonist? A2: Context is critical. While this compound has very low intrinsic efficacy (Emax ~10%) at D2 receptors, it can act as a functional antagonist in the presence of the full agonist dopamine. It potently blocks dopamine-stimulated [³⁵S]GTPγS binding. Therefore, its action depends on the synaptic environment [1] [2].
Q3: Are there any specific neurotoxicity concerns with this compound's tetrahydropyridine structure, given its similarity to MPTP? A3: Research indicates that this compound does not pose an MPTP-like neurotoxicity risk. Unlike MPTP, it does not serve as a substrate for MAO enzymes, and its putative pyridinium metabolite (ROX+) does not induce dopamine release or deplete striatal dopamine levels in vivo [4].
Q4: What is the primary justification for investigating this compound as an antidepressant despite its development as an antipsychotic? A4: Initial clinical trials found its antipsychotic efficacy to be modest. However, it unexpectedly demonstrated potent and rapid antidepressant and anxiolytic effects. This, combined with its receptor profile (D3 partial agonism and 5-HT1A partial agonism), redirected its therapeutic focus [5] [3].
Based on animal and clinical studies, the table below summarizes the core pharmacological effects of long-term roxindole administration:
| Aspect | Observed Effect | Key Findings |
|---|---|---|
| Dopamine D2 Autoreceptors | No desensitization | Long-term treatment (21 days in rats) did not reduce presynaptic agonist efficacy [1]. |
| Postsynaptic D2 Receptors | No behavioral supersensitivity | No potentiation of apomorphine-induced stereotypies after 19 days of treatment in rats [1]. |
| Antidepressant Efficacy | Potent and rapid | Open clinical trials showed significant reduction in depression scores within 1-2 weeks [2] [3]. |
| Mechanism of Action | Multimodal | Dopamine D2 autoreceptor agonist, serotonin 5-HT1A agonist, and serotonin reuptake inhibitor [2] [3] [4]. |
For researchers looking to replicate or build upon existing studies, here are the methodologies used in key preclinical investigations:
| Experimental Goal | Model/Protocol | Dosage & Duration |
|---|---|---|
| Assess Presynaptic D2 Receptor Sensitivity [1] | Gamma-butyrolactone (GBL) model: GBL blocks dopamine synthesis by inhibiting neuronal firing. Measured the ability of this compound to reverse GBL-induced striatal DOPA accumulation. | 0.3 or 3 mg/kg per day, intraperitoneal (i.p.), for 21 days in rats. |
| Assess Postsynaptic D2 Receptor Sensitivity [1] | Apomorphine-induced stereotypy: Measured climbing behavior and stereotypies in rats after long-term this compound treatment to detect behavioral supersensitivity. | Up to 10 mg/kg per day, i.p., for 19 days in rats. |
| Co-treatment with Typical Antipsychotic [1] | Haloperidol co-treatment & washout: Co-administered this compound with haloperidol, then assessed stereotypies after haloperidol washout. | This compound: 10 mg/kg per day, i.p. Haloperidol: 1 mg/kg per day, orally, for a specified period. |
To help visualize the key mechanisms and experimental logic described in the literature, the following diagrams were created using Graphviz.
This diagram illustrates the multimodal mechanism of action of this compound on the dopamine and serotonin systems, which underlies its pharmacological profile.
This flowchart outlines the key in vivo experiments used to determine the effects of long-term this compound administration on dopamine D2 receptor sensitivity.
The search results did not yield specific troubleshooting guides for common laboratory issues with this compound. The following points are inferred from the available data and general research principles:
| Feature | Roxindole (EMD-49980) | Typical Antipsychotics (e.g., Haloperidol) |
|---|---|---|
| Primary Mechanism | Dopamine autoreceptor agonist; serotonin reuptake inhibitor; 5-HT1A agonist [1] | Antagonist of postsynaptic dopamine D2 receptors [2] |
| Theoretical Basis | Reduce dopamine hyperactivity by inhibiting presynaptic dopamine release [1] | Block postsynaptic dopamine signaling in the mesolimbic pathway [2] |
| Antipsychotic Efficacy | Modest efficacy; insufficient for acute schizophrenia [1] [3] | Effective for positive symptoms (e.g., hallucinations, delusions) [2] |
| Key Clinical Findings | More potent antidepressant & anxiolytic effects observed [1] [3] | Limited efficacy on negative and cognitive symptoms [2] |
| Notable Side Effects | No drug-induced extrapyramidal symptoms (EPS) reported in trials [3] | High incidence of EPS, tardive dyskinesia, and prolactin elevation [2] |
| Development Status | Investigational; never marketed [1] | Approved and widely used clinically [2] |
The key differences highlighted above are derived from specific clinical studies and preclinical research.
Clinical Trial on this compound's Antipsychotic Efficacy
Preclinical Pharmacological Profile
The diagrams below illustrate the distinct mechanisms of action for each drug class.
The data suggests that this compound and typical antipsychotics represent two divergent strategies for modulating the dopamine system.
This compound is characterized by a complex, multi-modal pharmacological profile that differentiates it from classical antidepressants. The table below summarizes its key mechanisms of action derived from preclinical and clinical studies.
| Mechanism of Action | Experimental Evidence / Observed Effect | Significance / Proposed Role in Antidepressant Action |
|---|---|---|
| Dopamine D2 Autoreceptor Agonism [1] [2] [3] | Selectively inhibits apomorphine-induced climbing and stereotyped behaviors; reduces locomotor activity at low doses [2] [3]. | Potential to normalize dopaminergic neurotransmission; suggested antidepressant and antiparkinsonian activity without inducing catalepsy [2]. |
| Serotonin (5-HT) Reuptake Inhibition [1] [4] | Potentiates head twitches induced by a low dose of L-5-HTP [4]. | Similar to the action of SSRIs, increases synaptic availability of serotonin. |
| 5-HT1A Receptor Activity [1] [4] | Partly antagonizes the 5-HT1A syndrome evoked by 8-OH-DPAT; induces hypothermia antagonized by pindolol [4]. | Agonistic or partial agonistic activity at 5-HT1A receptors may contribute to anxiolytic and antidepressant effects. |
| 5-HT2A Receptor Antagonism [4] | Antagonizes hyperthermia induced by fenfluramine or TFMPP at high ambient temperature in rats [4]. | May be involved in alleviating anxiety and sleep disturbances, and reducing certain side effects. |
This multi-receptor profile may contribute to this compound's potential for a rapid onset of action and a favorable side-effect profile, particularly the absence of extrapyramidal symptoms in animal models [1] [2].
The following table summarizes the primary evidence from studies that investigated this compound's antidepressant potential.
| Study Type / Model | Key Experimental Protocol | Main Findings Related to Antidepressant Effect |
|---|---|---|
| Open Clinical Trial (Human) [1] | 12 in-patients with major depression (DSM-III-R) were treated with 15 mg/day this compound for 28 days. Efficacy was measured via HAMD-17 scale reduction. | 66% response rate (8/12 patients); 50% remission rate (6/12 patients, HAMD-17 < 8); Rapid onset: Most responders improved within 1-2 weeks [1]. |
| Forced Swimming Test (Preclinical) [2] | Rodents are placed in an inescapable cylinder of water, and immobility time is measured. A reduction in immobility is a predictor of antidepressant activity. | This compound reduced immobility time, indicating a behavioral antidepressant-like effect [2]. |
| Repeated Administration Model [2] | This compound was administered twice daily for 14 days to rodents. Subsequently, hyperlocomotion in response to D-amphetamine was measured. | Like typical antidepressants, repeated this compound increased hyperlocomotion in response to D-amphetamine, suggesting enhanced dopaminergic neurotransmission after chronic use [2]. |
The diagram below synthesizes this compound's multi-target mechanism of action based on the experimental data.
It is important to interpret the data on this compound with the understanding of its developmental status.
For a comprehensive comparison for drug development professionals, I suggest:
The table below contrasts the core mechanisms of Roxindole and Selective Serotonin Reuptake Inhibitors (SSRIs).
| Feature | This compound | Selective Serotonin Reuptake Inhibitors (SSRIs) |
|---|---|---|
| Primary Target | Dopamine autoreceptors (as an agonist) [1]; Serotonin Transporter (SERT) (inhibition) [1] | Serotonin Transporter (SERT) (primary inhibition) [2] [3] [4] |
| Key Mechanism | Primarily presynaptic dopamine autoreceptor agonism; secondary serotonin reuptake inhibition and 5-HT1A receptor agonism [1] | Selective blockade of serotonin reuptake in the synaptic cleft, increasing extracellular serotonin levels [2] [3] |
| Receptor Profile | Dopamine D₂ autoreceptor agonist; 5-HT reuptake inhibitor; 5-HT1A receptor agonist [1] | Highly selective for SERT; minimal direct affinity for other neurotransmitter receptors [2] |
| Theoretical Onset of Action | Rapid onset suggested in open-label trial (days to 2 weeks) [1] | Delayed onset (3-8 weeks); lag attributed to 5-HT1A autoreceptor-mediated negative feedback [5] [6] |
| Neurotransmitter Impact | Modulates dopamine release via autoreceptors; increases serotonin via reuptake inhibition [1] [6] | Primarily increases synaptic serotonin levels; long-term treatment induces adaptive changes in receptor sensitivity and neural plasticity (e.g., increased BDNF) [5] [4] |
The primary clinical data for this compound's antidepressant effect comes from a single, small-scale, open-label trial conducted in 1993 [1].
The diagram below illustrates the distinct mechanisms of action of this compound and SSRIs at a neuronal synapse.
The divergent mechanisms of this compound and SSRIs lead to different downstream effects, summarized in the workflow below.
The most critical distinction for researchers is the trade-off between mechanistic novelty and clinical validation. This compound highlights an important, non-SSRI pathway but remains an experimental compound from a regulatory standpoint. Future drug development in this area would require robust, double-blind trials to confirm its efficacy and better characterize its side-effect profile against modern standards.
The table below summarizes key experimental data for roxindole at recombinant human dopamine receptors, based on receptor binding and [35S]GTPγS functional assays [1] [2].
| Receptor | Binding Affinity (pKi) | Functional Potency (pEC₅₀) | Efficacy (Eₘₐ₅, % of Dopamine) | Functional Action |
|---|---|---|---|---|
| Dopamine D2 (short) | 8.55 | 7.88 | 10.5% | Weak Partial Agonist / Antagonist |
| Dopamine D3 | 8.93 | 9.23 | 30.0% | Partial Agonist |
| Dopamine D4 (4-repeat) | 8.23 | 7.69 | 35.1% | Partial Agonist |
The data was generated using standard and rigorous molecular pharmacology techniques [1] [2]:
Receptor Binding Assays
The following diagram illustrates the core concept of differential agonist efficacy revealed by the [35S]GTPγS binding assay for D2-like receptors.
The diagram above shows the general mechanism for measuring agonist-induced G-protein activation. The key finding is that while this compound binds to all three D2-like receptors, its ability to activate them differs significantly [1].
| Feature | Roxindole | MPTP / MPP+ |
|---|---|---|
| MAO Enzyme Interaction | Does not serve as a substrate for MAO-B; no toxic pyridinium metabolites detected in vivo [1]. | Requires conversion by MAO-B to the toxic metabolite MPP+ [2] [3] [4]. |
| Formation of Toxic Metabolites | Its putative metabolite (ROX+) was not detected in mouse striatum after high doses [1]. | MPP+ is the actively toxic compound responsible for neuronal death [2] [4]. |
| Uptake into Dopaminergic Neurons | ROX+ does not utilize the dopamine transporter (DAT) to enter neurons [1]. | MPP+ is actively taken up into dopaminergic neurons via the DAT, leading to its selective accumulation [2] [5]. |
| Effect on Striatal Dopamine | No long-term depletion of striatal dopamine observed after multiple treatments [1]. | Causes severe and long-lasting depletion of striatal dopamine [1] [2]. |
| Primary Mechanism of Toxicity | Lacks a defined neurotoxic mechanism; shows a safe profile in studies. | Inhibits mitochondrial Complex I, causing energy failure, oxidative stress, and neuronal death [2] [4] [6]. |
| Overall Neurotoxic Potential | Low - No MPTP-like neurotoxicity was observed in experimental models [1]. | High - Selectively damages nigrostriatal dopaminergic neurons, modeling Parkinson's disease [2] [3]. |
A 1994 comparative study directly investigated the potential for this compound to form MPTP-like neurotoxic metabolites [1].
The neurotoxicity of MPTP is well-established through extensive research [2] [3] [4]. Its mechanism is a multi-step process:
The following diagram illustrates this key mechanistic difference: this compound does not undergo the toxic activation pathway that makes MPTP so damaging.
The following table compares roxindole with traditional antidepressant classes based on search results.
| Feature | This compound | Traditional Antidepressants (SSRIs/SNRIs) |
|---|---|---|
| Primary Mechanism | Dopamine D2 autoreceptor agonist; serotonin 5-HT1A receptor agonist; serotonin reuptake inhibitor [1] [2] [3] | Primarily Serotonin (SSRI) or Serotonin & Norepinephrine (SNRI) reuptake inhibitors [4] [5] |
| Key Pharmacological Profile | "Selective" dopamine autoreceptor agonist; modulates dopamine release via presynaptic action [1] [3] | Enhances monoamine (serotonin, norepinephrine) neurotransmission via reuptake blockade [4] [5] |
| Theoretical Onset of Action | May offer more rapid onset due to direct receptor action, though not conclusively proven [1] [4] | Well-documented delayed onset of several weeks [4] [5] |
| Reported Efficacy | Modest antipsychotic efficacy; unexpectedly found to produce potent and rapid antidepressant and anxiolytic effects in clinical trials [1] | Established efficacy for major depressive disorder; first-line treatment [6] [5] |
| Clinical Status | Investigational; never marketed [1] [7] | Widely marketed and clinically available [6] [7] |
Early clinical and preclinical studies provide insight into this compound's antidepressant potential.
The logical workflow for investigating its antidepressant action, derived from the literature, can be summarized as follows:
This compound represents an innovative mechanism for its time, primarily targeting the dopamine system—a pathway not fully addressed by traditional SSRIs/SNRIs [8].
This compound is a distinct investigational agent with a multi-receptor profile combining dopamine autoreceptor agonism with serotonin reuptake inhibition and 5-HT1A receptor activation. Its clinical efficacy was observed to be modest for schizophrenia but more promising for depression with potential rapid onset. The key points for researchers are:
| Receptor / Target | Affinity (pKi) / Potency (pEC50) | Intrinsic Activity (Emax, %) | Functional Role |
|---|---|---|---|
| Dopamine D2 | pKi: 8.55 (hD2S) [1] | Emax: 10.5% (Weak Agonist) [1] | Partial Agonist (preferentially at autoreceptors), Antagonist at postsynaptic sites [2] [1] |
| Dopamine D3 | pKi: 8.93 [1]; pEC50: 9.23 [1] | Emax: 30.0% (Partial Agonist) [1] | Potent Partial Agonist [1] |
| Dopamine D4 | pKi: 8.23 [1] | Emax: 35.1% (Partial Agonist) [1] | Partial Agonist [1] |
| Serotonin 5-HT1A | pKi: 9.42 [1] | Emax: 59.6% (Partial Agonist) [1] | Partial Agonist [3] [1] |
| Serotonin Transporter (SERT) | IC50: 1.4 nM [3] | Reuptake Inhibitor [3] | Serotonin Reuptake Inhibitor [3] |
| 5-HT2A | Information Varies | -- | Reported Antagonist [3] |
The quantitative data presented originates from rigorous, standard in vitro pharmacological assays:
This compound's unique profile distinguishes it from other dopaminergic agonists. A multivariate analysis of 14 antiparkinson agents placed this compound in a subcluster with bromocriptine, highlighting its distinct "fingerprint" characterized by high affinity for multiple serotonergic receptors and the hD5 receptor, unlike agents like ropinirole and pramipexole that interact more narrowly with D2, D3, and D4 receptors [4].
Its claimed selectivity for dopamine autoreceptors is a key differentiator. In animal studies, this compound inhibited behaviors induced by the direct postsynaptic agonist apomorphine but did not itself induce stereotyped behaviors, even when co-administered with a D1 agonist. This suggests it acts as an antagonist at postsynaptic D2 receptors while activating presynaptic autoreceptors to reduce dopamine synthesis and release, a profile associated with antipsychotic efficacy without inducing catalepsy [2].
The following diagram maps this compound's primary mechanisms of action on the dopaminergic and serotonergic systems, based on the experimental data cited.
This compound's multifaceted profile suggests several therapeutic implications:
The table below summarizes the core characteristics and side effect profiles of this compound and Haloperidol based on the search results.
| Feature | This compound | Haloperidol |
|---|---|---|
| Drug Class | Dopamine D2 autoreceptor agonist; also has 5-HT1A agonistic and serotonin reuptake inhibiting properties [1] [2] | First-generation (typical) antipsychotic; potent dopamine D2 receptor antagonist [3] [4] |
| Primary Indication (Studied/Approved) | Investigated for major depression and schizophrenia [1] [2] | FDA-approved for schizophrenia and Tourette syndrome [3] [4] |
| Key Mechanism | Preferentially activates presynaptic dopamine autoreceptors, reducing dopamine synthesis and release [2] | Blocks postsynaptic D2 receptors in the mesolimbic pathway [4] |
| Extrapyramidal Symptoms (EPS) | Low risk: Did not induce catalepsy in animal models, indicating a low potential for motor side effects [2] | High risk: Common, includes acute dystonia, akathisia, parkinsonism, and tardive dyskinesia [3] [4] [5] |
| Sedation | Not a prominent reported effect in studies [1] [2] | Common; causes drowsiness and feeling sleepy [3] [5] |
| Anticholinergic Effects | Not reported | Common; includes dry mouth, constipation, blurred vision, and urinary retention [4] [5] |
| Cardiovascular Effects | Not specifically reported in available studies | Can cause low blood pressure, dizziness, fast or irregular heartbeat [3] [5] [6] |
| Prolactin Elevation | Not expected due to autoreceptor agonist mechanism [2] | Common due to blockade of dopamine receptors in the tuberoinfundibular pathway [4] |
| Evidence Level | Preclinical data and early, small open-label clinical trials [1] [2] | Extensive clinical use and large-scale trials; well-established safety profile [3] [4] [5] |
The contrasting side effect profiles, particularly regarding motor side effects, are rooted in the distinct mechanisms of action of the two drugs, as revealed by key experimental methodologies.
The fundamental difference in EPS potential was established through standardized animal models.
An early-phase clinical trial provided initial human data for this compound.
The following diagram illustrates the key mechanistic differences in the dopamine synapse that explain the divergent side effect profiles, particularly the risk of Extrapyramidal Symptoms (EPS).
This diagram highlights the core difference:
For a modern drug development program, this compound's mechanism remains a compelling avenue for exploring treatments with better tolerability. However, its development would require robust, large-scale clinical trials to fully establish its efficacy and safety profile in humans.